molecular formula C21H23F2N5O2S B3004338 1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034446-42-7

1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B3004338
CAS No.: 2034446-42-7
M. Wt: 447.5
InChI Key: QCRMHJZJVQPGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an indazole ring, which is a bicyclic compound composed of a benzene ring fused to a pyrazole ring .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research has been conducted on compounds derived from similar structures, focusing on synthesis and medicinal chemistry applications. For instance, a study by Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides, which exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). Additionally, Balaraju et al. (2019) synthesized a related compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, and conducted docking studies to explore its potential in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Anticancer Research

Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing their efficacy in in vitro screenings against various cancer cell lines (Turov, 2020).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Dequina et al. (2020) reported on Rh-catalyzed ring expansions of aziridines and N-sulfonyl-1,2,3-triazoles to create dehydropiperazines, highlighting advancements in synthetic methods (Dequina, Eshon, Raskopf, Fernández, & Schomaker, 2020).

Receptor Antagonists Development

Borrmann et al. (2009) designed and synthesized 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, demonstrating significant affinity and selectivity in their pharmacological profile (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Future Directions

The future directions for this compound could involve further work to modify the structures of the compounds to increase their activity and to decrease their cytotoxicity in humans and animals .

Mechanism of Action

Properties

IUPAC Name

1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMHJZJVQPGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.